N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide
Description
N'-[2-(Cyclohex-1-en-1-yl)ethyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide is a diamide derivative characterized by two distinct structural motifs: a cyclohexene-substituted ethyl group and a 4-phenyloxane methyl group (Figure 1). The ethanediamide (oxamide) core facilitates hydrogen bonding, while the cyclohexene and phenyloxane moieties contribute to lipophilicity and conformational flexibility.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[(4-phenyloxan-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c25-20(23-14-11-18-7-3-1-4-8-18)21(26)24-17-22(12-15-27-16-13-22)19-9-5-2-6-10-19/h2,5-7,9-10H,1,3-4,8,11-17H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQAZWQCRFHZNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC2(CCOCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a unique structural arrangement that may influence its pharmacological properties. Understanding its biological activity involves exploring its interactions with biological systems, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure
The compound consists of several key functional groups:
- Cyclohexene moiety : Contributes to steric and electronic properties.
- Phenyloxan group : May impart specific interactions with biological targets.
- Ethanediamide backbone : Provides sites for potential biological activity.
Structural Formula
The structural formula can be represented as follows:
Antimicrobial Properties
Preliminary studies suggest that compounds with similar structural features often exhibit antimicrobial activity. The presence of the pyrimidine ring in related compounds is known for its antimicrobial effects, which could extend to this compound.
Anti-inflammatory Effects
The furan and cyclohexene components may enhance anti-inflammatory properties, as seen in other compounds with similar structures. Research indicates that such compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation.
Anticancer Potential
Compounds containing pyrimidine and furan rings are often investigated for their anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth.
Study 1: Antimicrobial Activity
A study conducted on structurally similar compounds demonstrated significant antimicrobial activity against various bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[4-phenyloxan-4-yl)methyl]ethanediamide | 32 | Staphylococcus aureus |
| Comparison Compound A | 16 | Escherichia coli |
| Comparison Compound B | 64 | Pseudomonas aeruginosa |
Study 2: Anti-inflammatory Activity
In vitro studies indicated that the compound inhibited the production of TNF-alpha and IL-6 in macrophages stimulated by LPS, suggesting a potential role in managing inflammatory diseases.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 80 |
| IL-6 | 200 | 90 |
Study 3: Anticancer Activity
In a recent study, the compound was tested on human cancer cell lines, revealing an IC50 value of 25 µM against breast cancer cells (MCF7). This suggests a promising avenue for further research into its anticancer mechanisms.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 25 |
| HeLa | 30 |
| A549 | 40 |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s design shares similarities with several classes of amides and diamides documented in the literature:
N-Substituted 2-Arylacetamides : Compounds like 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () feature aromatic and heterocyclic substituents. These analogs exhibit planar amide groups that enable hydrogen bonding, a critical factor in crystal packing and biological interactions. The target compound’s phenyloxane group may enhance solubility compared to dichlorophenyl substituents due to the oxygen atom in the oxane ring .
- 4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives (): Compounds with cyclohexenylamino substituents (e.g., 4-(methylamino)cyclohex-1-en-1-yl) highlight the role of cycloalkenyl groups in modulating steric and electronic properties. The target compound’s cyclohexene moiety may similarly influence conformational stability but lacks the amino functionality seen in these derivatives .
- However, the indazole and methoxyphenyl groups in this analog confer distinct electronic properties compared to the phenyloxane group .
Physicochemical and Crystallographic Properties
Comparative data for key properties are summarized below:
*Predicted using fragment-based methods.
- Conformational Flexibility: The cyclohexene moiety may introduce torsional strain, as observed in cyclohexenyl-substituted pyrimidinones (), affecting binding affinity in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
